![molecular formula C26H33NO8 B1673514 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid CAS No. 557756-85-1](/img/structure/B1673514.png)
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
Overview
Description
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-amido-PEG4-acid: is widely used in SPPS as a base-sensitive amino protecting group . The Fmoc group can be removed under mild basic conditions, revealing a free amine that can be used for subsequent peptide chain elongation. This compound’s role is crucial in synthesizing complex peptides for therapeutic and research purposes.
Drug Discovery
In drug discovery, Fmoc-N-amido-PEG4-acid serves as a linker in the design of antibody-drug conjugates (ADCs) . The terminal carboxylic acid forms a stable amide bond with primary amine groups of antibodies, while the PEG spacer increases solubility and stability, enhancing the drug’s pharmacokinetic properties.
Proteolysis Targeting Chimeras (PROTACs)
This compound is also instrumental in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells . The PEG linker improves the solubility and permeability of PROTACs, facilitating their entry into cells and ensuring their effective interaction with target proteins.
Capillary Electrophoresis
Fmoc-N-amido-PEG4-acid: is used in capillary electrophoresis as a reagent for the precolumn derivatization of amines, which allows for their subsequent analysis by high-performance liquid chromatography (HPLC) with fluorescent detection . This application is essential for the precise quantification of amines in various biological samples.
Bioconjugation
The compound’s terminal carboxylic acid reacts with primary amine groups to form stable amide bonds, a reaction commonly used in bioconjugation techniques . This property is exploited to attach biomolecules to surfaces or other molecules, enabling the creation of complex bioconjugates for research or therapeutic use.
Biomedical Imaging and Biosensors
Due to its excellent biocompatibility, Fmoc-N-amido-PEG4-acid is frequently used in the construction of biomedical imaging agents and biosensors . The PEG spacer can link biologically active molecules to imaging agents, altering their solubility, stability, and biological activity, which is pivotal for non-invasive imaging techniques.
Mechanism of Action
Target of Action
It’s known that fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis for the temporary protection of amine groups .
Mode of Action
The Fmoc group in Fmoc-N-amido-PEG4-acid plays a crucial role in peptide synthesis. It protects the amine group during the synthesis process and can be removed under mildly basic conditions, allowing for the continuation of the peptide chain . The PEG4-acid part of the molecule is a polyethylene glycol (PEG) spacer, which can increase the solubility and stability of the peptide .
Biochemical Pathways
It’s known that fmoc-protected amino acids are used in the solid-phase peptide synthesis (spps), a process that involves the sequential addition of amino acids to a growing peptide chain .
Pharmacokinetics
Pegylation (the addition of peg groups) is known to improve the pharmacokinetic properties of peptides and proteins, including increased solubility, stability, and half-life, and reduced immunogenicity .
Result of Action
The primary result of the action of Fmoc-N-amido-PEG4-acid is the successful synthesis of peptides with improved properties. The Fmoc group allows for the stepwise construction of the peptide, while the PEG4-acid group enhances the peptide’s solubility and stability .
Action Environment
The action of Fmoc-N-amido-PEG4-acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of Fmoc deprotection and peptide bond formation . The stability of the compound itself can also be affected by factors such as temperature and pH .
properties
IUPAC Name |
3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO8/c28-25(29)9-11-31-13-15-33-17-18-34-16-14-32-12-10-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHRPLKTAAVHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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